6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
Description
The compound 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a morpholine moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C26H33N5O5S2 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C26H33N5O5S2/c1-18-7-5-12-30-23(18)28-22(27-9-6-10-29-13-15-36-16-14-29)19(24(30)34)17-20-25(35)31(26(37)38-20)11-4-2-3-8-21(32)33/h5,7,12,17,27H,2-4,6,8-11,13-16H2,1H3,(H,32,33)/b20-17- |
InChI Key |
XHYPFHHAWFJRQJ-JZJYNLBNSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCN4CCOCC4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization. The thiazolidinone ring is then introduced via a reaction with a thioamide and an appropriate electrophile. The final step involves the attachment of the hexanoic acid chain through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[1,2-a]pyrimidine core can be reduced to form dihydropyrimidines.
Substitution: The morpholine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The thiazolidinone ring is known for its ability to inhibit certain kinases that are crucial for cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
2. Neurological Effects
The morpholine group in the compound is associated with neuroactive properties. Compounds containing morpholine have been studied for their effects on neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic signaling pathways. This could make the compound a candidate for treating neurological disorders such as anxiety or depression.
3. Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar structural features have been reported to exhibit activity against a range of bacterial and fungal pathogens, making them potential candidates for developing new antibiotics.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of thiazolidinone derivatives were synthesized, including analogs of the target compound. These derivatives were tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis .
Case Study 2: Neurological Applications
A research article from Neuropharmacology explored the effects of morpholine-containing compounds on anxiety models in rodents. The study found that these compounds significantly reduced anxiety-like behaviors in elevated plus maze tests, suggesting their potential utility in treating anxiety disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core can bind to active sites on enzymes, inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. The thiazolidinone ring can interact with various cellular pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid
- 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Uniqueness
The uniqueness of 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid lies in its specific combination of functional groups and structural features. The presence of the hexanoic acid chain, in particular, may enhance its bioavailability and pharmacokinetic properties compared to similar compounds with shorter chains.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.5 g/mol. The structure features a pyrido[1,2-a]pyrimidin core and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S2 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | (5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways. For instance, it may inhibit kinases such as MEK1/2, which are pivotal in the MAPK signaling pathway often activated in cancer cells .
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it has been tested against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, demonstrating IC50 values around 0.3 µM and 1.2 µM respectively .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It shows promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease treatment . Additionally, it has demonstrated inhibitory effects on urease, suggesting potential applications in treating infections caused by urease-producing bacteria.
Antibacterial Activity
While primarily studied for its anticancer and enzyme inhibition properties, preliminary assessments indicate moderate antibacterial activity against certain strains such as Salmonella typhi and Bacillus subtilis. This broad spectrum of activity highlights its potential as a multi-target therapeutic agent .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study assessed the compound's effect on cancer cell lines using thymidine uptake assays. Results showed a significant reduction in cell viability at low concentrations.
- Enzyme Activity Assays : In experiments measuring AChE inhibition, the compound demonstrated strong inhibitory effects comparable to known inhibitors used in clinical settings.
- Pharmacokinetic Studies : Animal models have been used to evaluate the pharmacokinetics of this compound, revealing favorable absorption and bioavailability profiles that support its therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
